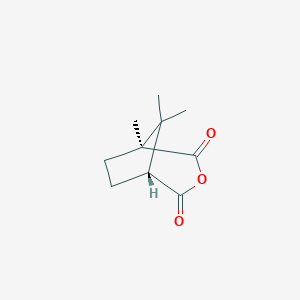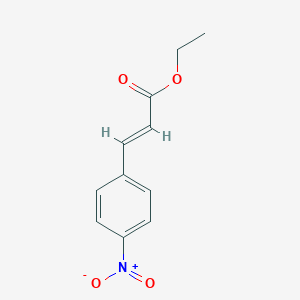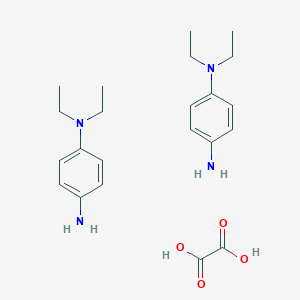![molecular formula C10H20N+ B213138 Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- CAS No. 38235-68-6](/img/structure/B213138.png)
Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[311]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- is a bicyclic amine compound with a unique structure that includes a bicyclo[311]heptane core
Mechanism of Action
Mode of Action
The compound interacts with its targets through chemical reactions. It is used as a reactant to prepare N, N -bis((-)-cis-myrtanyl)butylene-2,3-diimine (BMDI), a bidentate diimine ligand that can form transition metal complexes for catalyzing asymmetric synthesis .
Biochemical Pathways
cis-Myrtanylamine is involved in the synthesis of imidazole derivatives, which are potent and selective cannabinoid receptor (CB2) antagonists .
Result of Action
It is known to be used in the preparation of a chiral catalyst, which can catalyze asymmetric three-component mannich reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[3.1.1]heptane derivative.
Functional Group Introduction: Introduction of the methanamine group at the 2-position of the bicyclo[3.1.1]heptane core.
Dimethylation: The 6,6-dimethyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.
Alkylation Reactions: To introduce the dimethyl groups.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce amines or alcohols.
Substitution: Results in various substituted derivatives of the original compound.
Scientific Research Applications
Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, (1α,2α,5α)-: A similar compound with a methanol group instead of a methanamine group.
Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-, (1R)-: A ketone derivative of the bicyclo[3.1.1]heptane core.
Uniqueness
Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel- is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of Bicyclo[311]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3/t7-,8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJBFPCQIJQYNV-IWSPIJDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@@H]([C@H]1C2)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38235-68-6 |
Source


|
| Record name | (-)-cis-Myrtanylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: cis-Myrtanylamine has the molecular formula C10H19N and a molecular weight of 153.26 g/mol. Key spectroscopic data includes:
A: The reaction of cis-Myrtanylamine with nitrous acid leads to a variety of rearranged products. This includes ring expansion to form bicyclo[4.1.1]octane and bicyclo[2.2.2]octane systems. [, ]. The latter involves an unusual ring expansion via a [, ] carbon shift, highlighting the unique reactivity of this molecule [].
ANone: Yes, cis-Myrtanylamine serves as a versatile chiral starting material in organic synthesis.
- Palladium-Catalyzed Reactions: It undergoes palladium-catalyzed C(sp3)-H bond activation to form polycyclic azetidines and pyrrolidines, demonstrating its potential in constructing complex nitrogen-containing heterocycles []. This method has been successfully applied to synthesize tropane-class alkaloids [].
- Chiral Ligand Synthesis: cis-Myrtanylamine has been used to synthesize chiral amidodithiophosphonate ligands, which can coordinate to gold(I) centers []. This highlights its potential in developing chiral catalysts.
A: cis-Myrtanylamine serves as a chiral auxiliary in the development of chiral derivatizing reagents (CDRs) for enantiomeric separation []. These CDRs are used in High-Performance Liquid Chromatography (HPLC) to resolve enantiomers of pharmaceuticals like baclofen [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














